(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is an organosulfur compound that features a trifluoromethyl group attached to a sulfur atom, which is further bonded to a phenyl ring substituted with iodine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane typically involves the trifluoromethylation of aryl iodides. One common method is the photoredox-mediated, nickel-catalyzed trifluoromethylthiolation of aryl and heteroaryl iodides . This process involves the use of a nickel catalyst and a photoredox catalyst under light irradiation to facilitate the formation of the trifluoromethylsulfane group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions: The sulfur atom can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various aryl derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones can be formed through oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylsulfane group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine
In biological and medicinal research, compounds containing the trifluoromethylsulfane group are investigated for their potential as pharmaceuticals. The trifluoromethyl group is known to enhance the bioavailability and efficacy of drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased chemical resistance and stability .
Mechanism of Action
The mechanism of action of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethylsulfane group. This group can participate in various chemical interactions, including hydrogen bonding and van der Waals interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(trifluoromethyl)sulfane: Similar structure but lacks the iodine substituent.
Phenyl(trifluoromethyl)sulfane: Lacks both the iodine and methoxy substituents.
Uniqueness
(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is unique due to the presence of both iodine and methoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H6F3IOS |
---|---|
Molecular Weight |
334.10 g/mol |
IUPAC Name |
2-iodo-1-methoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6F3IOS/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,1H3 |
InChI Key |
BOEGDKGBHNOSLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.